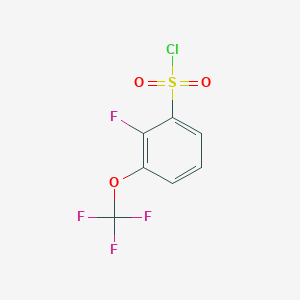

2-Fluoro-3-(trifluoromethoxy)benzene-1-sulfonyl chloride

Overview

Description

2-Fluoro-3-(trifluoromethoxy)benzene-1-sulfonyl chloride is a chemical compound with the molecular formula C7H4ClF3O3S . It is used as an intermediate in various chemical reactions .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H4ClF3O3S/c8-15(12,13)6-4-2-1-3-5(6)14-7(9,10)11/h1-4H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

The molecular weight of this compound is 260.618 Da . Other physical and chemical properties are not explicitly mentioned in the search results.Scientific Research Applications

Fluorosulfonylation Reagent Development : A study by Leng and Qin (2018) introduced a new fluorosulfonylation reagent, 1-bromoethene-1-sulfonyl fluoride (1-Br-ESF). This reagent, with three addressable handles (vinyl, bromide, and sulfonyl fluoride), functions as a tris-electrophile and a sulfur(vi) fluoride exchange (SuFEx) clickable material. Its application includes the regioselective synthesis of 5-sulfonylfluoro isoxazoles, highlighting its potential in developing functionalized isoxazoles with sulfonyl fluoride moieties (Leng & Qin, 2018).

Synthesis of α-Fluoro Esters : Research by Wnuk et al. (1996, 2000) explored a methodology for the removal of the synthetically useful sulfone moiety. They demonstrated hydrogenolysis of ethyl 2-(pyridin-2-ylsulfonyl)hexanoate to give ethyl hexanoate, and the conversion of α-(pyrimidin-2-ylsulfonyl) enolates with Selectfluor to produce 2-fluoro-2-(pyrimidin-2-ylsulfonyl)alkanoates. This represents a mild new method for synthesizing α-fluoro esters (Wnuk et al., 1996), (Wnuk et al., 2000).

Sulfonylation in Penoxsulam Synthesis : A 2016 study by Xu Si-tia investigated the sulfonylation process for synthesizing penoxsulam. Optimal conditions were identified for this synthesis involving 2-amino-5,8-dimethoxy [1,2,4]triazolo [1,5-c]pyrimidine and a 2-fluoro-6-(trifluoromethyl) benzene sulfuryl chloride. This research enhances the understanding of the sulfonylation process in pharmaceutical synthesis (Xu Si-tia, 2016).

Sulfonic Acid Synthesis and Properties : Sartori et al. (1983) described the electrophilic sulfonation of fluoro benzenes to produce various fluoro benzene mono-, di-, and trisulfonic acids. Their study provided insights into the synthesis and properties of these sulfonic acids, highlighting their strong acidity and good solubility in different solvents, which can be crucial in various chemical syntheses and applications (Sartori, Cremer, & Johannsen, 1983).

Aromatic Nucleophilic Substitution : Gupton et al. (1983) focused on the formation of fluoroalkoxy benzenes, an important class of compounds for various applications. They studied the reaction of sodium 2,2,2-trifluoroethoxide with chlorobenzonitriles, demonstrating a method for preparing fluorinated compounds of significant interest in various fields, including pharmaceuticals and agrochemicals (Gupton, Idoux, Colon, & Rampi, 1983).

Safety and Hazards

Mechanism of Action

Target of Action

The primary targets of 2-Fluoro-3-(trifluoromethoxy)benzene-1-sulfonyl chloride Similar compounds are known to react at the benzylic position . The benzylic position is a part of the molecule that is directly adjacent to an aromatic system, such as a benzene ring . This position is often the site of chemical reactions due to its unique properties .

Mode of Action

The mode of action of 2-Fluoro-3-(trifluoromethoxy)benzene-1-sulfonyl chloride Similar compounds are known to undergo reactions at the benzylic position . These reactions can include free radical bromination, nucleophilic substitution, and oxidation . The exact mode of action would depend on the specific conditions and reagents present in the reaction .

Biochemical Pathways

The specific biochemical pathways affected by 2-Fluoro-3-(trifluoromethoxy)benzene-1-sulfonyl chloride Similar compounds are known to participate in reactions at the benzylic position , which can affect various biochemical pathways depending on the specific reaction and the other compounds involved .

Result of Action

The molecular and cellular effects of 2-Fluoro-3-(trifluoromethoxy)benzene-1-sulfonyl chloride Similar compounds are known to undergo reactions at the benzylic position , which can result in various molecular and cellular effects depending on the specific reaction and the other compounds involved .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 2-Fluoro-3-(trifluoromethoxy)benzene-1-sulfonyl chloride The action of similar compounds can be influenced by various environmental factors, including temperature, ph, and the presence of other compounds .

properties

IUPAC Name |

2-fluoro-3-(trifluoromethoxy)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF4O3S/c8-16(13,14)5-3-1-2-4(6(5)9)15-7(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTLCZHMJLDXFPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)S(=O)(=O)Cl)F)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(4-fluorobenzoyl)pyridin-2-yl]-2,2-dimethylpropanamide](/img/structure/B1448599.png)

![4-Methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B1448607.png)

![Uridine 5'-(tetrahydrogen triphosphate), 5-[3-[(aminoiminomethyl)amino]-1-propynyl]-2'-deoxy-](/img/structure/B1448615.png)

![2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]acetic acid](/img/structure/B1448621.png)